Sulfide, bis(trinitrophenyl)

描述

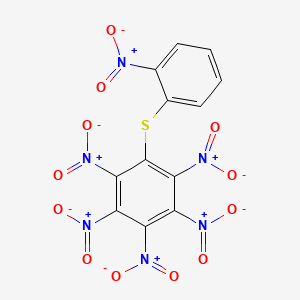

Sulfide, bis(trinitrophenyl) (systematic name: bis(2,4,6-trinitrophenyl) thioether) is a nitroaromatic compound comprising two trinitrophenyl groups linked by a sulfur atom. Its molecular formula is C₁₂H₄N₆O₁₂S, with a molar mass of 476.31 g/mol. Historically, this compound and its analogs were studied for their energetic properties, but structural elucidation via single-crystal X-ray diffraction was only recently achieved, resolving ambiguities in predictive sensitivity models . The compound’s stability and sensitivity are influenced by its molecular packing and sulfur-mediated intermolecular interactions, which differ from oxygen-linked analogs like bis(trinitrophenyl) ether.

属性

CAS 编号 |

28930-30-5 |

|---|---|

分子式 |

C12H4N6O12S |

分子量 |

456.26 g/mol |

IUPAC 名称 |

1,2,3,4,5-pentanitro-6-(2-nitrophenyl)sulfanylbenzene |

InChI |

InChI=1S/C12H4N6O12S/c19-13(20)5-3-1-2-4-6(5)31-12-10(17(27)28)8(15(23)24)7(14(21)22)9(16(25)26)11(12)18(29)30/h1-4H |

InChI 键 |

OKWLCUWJPPORKE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SC2=C(C(=C(C(=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

规范 SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SC2=C(C(=C(C(=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

产品来源 |

United States |

相似化合物的比较

Bis(2,4-dinitrophenyl) Ether and Bis(2,4,6-trinitrophenyl) Ether

- Structural Differences : Replacing the sulfur atom in bis(trinitrophenyl) sulfide with oxygen yields bis(trinitrophenyl) ether (C₁₂H₄N₆O₁₃, 476.19 g/mol). Similarly, bis(2,4-dinitrophenyl) ether (C₁₂H₆N₄O₁₀, 366.20 g/mol) has fewer nitro groups.

- Energetic Properties :

- The sulfur atom in bis(trinitrophenyl) sulfide introduces weaker C–S bonds (vs. C–O in ethers), theoretically increasing sensitivity. However, experimental data show deviations from models based on bond dissociation enthalpy, suggesting sulfur’s role in stabilizing crystal packing reduces sensitivity .

- Bis(trinitrophenyl) ether exhibits higher sensitivity than its sulfur analog, likely due to oxygen’s electronegativity enhancing intramolecular strain .

Bis(2,4-dinitrophenyl) Disulfide

- Structure : Bis(2,4-dinitrophenyl) disulfide (C₁₂H₆N₄O₈S₂, 366.26 g/mol) features a disulfide (–S–S–) bridge instead of a single sulfur atom.

- Properties : The disulfide linkage increases molecular flexibility but reduces thermal stability compared to bis(trinitrophenyl) sulfide. Its intraperitoneal LD₅₀ in mice is 50 mg/kg , indicating significant toxicity .

Bis(2-nitro-4-trifluoromethylphenyl) Disulfide

- Structure : This fluorinated analog (C₁₄H₆F₆N₂O₄S₂, 476.34 g/mol) incorporates trifluoromethyl groups, enhancing chemical inertness.

Key Research Findings

- Crystal Structure Insights : Single-crystal studies of bis(trinitrophenyl) sulfide reveal planar nitro groups and sulfur-mediated π-stacking, which mitigate sensitivity despite high nitro content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。